N,5-dimethyl-1,3,4-thiadiazol-2-amine
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Overview
Description
“N,5-dimethyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 38917-35-0 . It has a molecular weight of 129.19 and its IUPAC name is N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research . For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H7N3S/c1-3-6-7-4(5-2)8-3/h1-2H3,(H,5,7) . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can lead to a variety of products . For example, the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 112-114 degrees Celsius .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
A study involving Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including compounds related to N,5-dimethyl-1,3,4-thiadiazol-2-amine, highlighted their significant biological activities. Notably, some compounds demonstrated high DNA protective abilities against oxidative damage and showed strong antimicrobial activity against specific strains such as S. epidermidis. Moreover, certain compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential utility in chemotherapy strategies with minimized cytotoxicity against cancer cells. The molecular docking studies helped understand the mechanism behind their anti-cancer and anti-bacterial properties, proposing these compounds as promising candidates for further pharmaceutical development (Gür et al., 2020).
Antimicrobial Activity of Thiadiazole Derivatives
The antimicrobial properties of derivatives possessing a 2-amino-1,3,4-thiadiazole moiety, closely related to this compound, have been extensively reviewed. These derivatives play a significant role in medicinal chemistry due to their broad spectrum of pharmacological activities. The review highlighted that many 2-amino-1,3,4-thiadiazole derivatives show higher antimicrobial activity compared to standard drugs, positioning the 2-amino-1,3,4-thiadiazole moiety as a valuable scaffold for the development of pharmacologically active derivatives (Serban et al., 2018).
Synthesis and Biological Evaluation
Another research focused on synthesizing and evaluating the biological activity of new heterocycles containing the 1,3,4-thiadiazole moiety. These studies showed promising antimicrobial activities against various microorganisms, indicating the potential of thiadiazole-enaminones and their derivatives in developing new antimicrobial agents (Farghaly et al., 2011).
Application in Security Ink
Exploring the unique properties of derivatives related to this compound, a novel V-shaped molecule demonstrated potential for use as a security ink. This application is based on its multi-stimuli responsive behavior, including morphology-dependent fluorochromism that can be triggered by mechanical force or changes in pH. Such properties make it suitable for developing advanced materials with security applications (Lu & Xia, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N,5-dimethyl-1,3,4-thiadiazol-2-amine is a compound that has been studied for its potential biological activities . .
Mode of Action
Compounds with a similar thiadiazole scaffold have been reported to inhibit certain pathways
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been reported to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Result of Action
Compounds with a similar thiadiazole scaffold have been reported to have antimicrobial activity .
Biochemical Analysis
Cellular Effects
It is known that the compound can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N,5-dimethyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-6-7-4(5-2)8-3/h1-2H3,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRHHVGPZXCQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38917-35-0 |
Source
|
Record name | N,5-dimethyl-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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